2,7-Dimethoxychroman
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H14O3 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2,7-dimethoxy-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C11H14O3/c1-12-9-5-3-8-4-6-11(13-2)14-10(8)7-9/h3,5,7,11H,4,6H2,1-2H3 |
InChI Key |
WWFPVVCDOCNFKK-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCC2=C(O1)C=C(C=C2)OC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2,7 Dimethoxychroman and Analogues
Strategies for the Construction of the Dihydropyran Ring System
The formation of the dihydropyran ring, which is central to the chroman structure, relies on various cyclization strategies originating from appropriately substituted benzene (B151609) precursors.
The inherent substitution pattern of the starting aromatic precursor is crucial for achieving the desired 2,7-dimethoxy arrangement in the final chroman structure. Resorcinol (B1680541) (1,3-benzenediol) and its derivatives are frequently employed due to their intrinsic 1,3-disubstitution, which can be elaborated to yield the 2,7-pattern in chromans.
1,3-Dimethoxybenzene (B93181) (Resorcinol Dimethyl Ether) : This compound (PubChem CID 9025) is a key precursor. Its symmetric dimethoxy substitution at positions 1 and 3 of the benzene ring provides a foundation for building the chroman core with methoxy (B1213986) groups at positions 7 and 5 (which correspond to 1 and 3 of the benzene ring in the chroman numbering). For instance, 1,3-dimethoxybenzene can undergo lithiation followed by chlorination to yield 2-chloro-1,3-dimethoxybenzene, demonstrating regioselective functionalization of these precursors. google.com
3,5-Dimethoxyphenol (B141022) : This precursor is particularly relevant as it directly incorporates the desired 3,5-dimethoxy pattern on the benzene ring, which translates to the 5,7-dimethoxy pattern in the chroman scaffold. Its use has been demonstrated in the synthesis of 5,7-dimethoxychroman-3-ol. nih.gov
Various cyclization reactions are employed to construct the dihydropyran ring of the chroman core. These methods often involve intramolecular reactions that favor the formation of the six-membered oxygen-containing heterocycle.
Gold(III)-Mediated Cyclization : A notable example in the synthesis of dimethoxychromans involves the gold(III)-mediated 6-endo cyclization. This method utilizes an oxirane intermediate, derived from 3,5-dimethoxyphenol and epichlorohydrin, which undergoes cyclization in the presence of a gold(III) chloride/silver trifluoromethanesulfonate (B1224126) catalyst to yield 5,7-dimethoxychroman-3-ol. nih.gov This highlights a direct and efficient pathway to a dimethoxy-substituted chroman.
Claisen-Schmidt Condensation : This condensation reaction is a common approach for synthesizing chroman-4-ones, which can then be further reduced to chromans. It typically involves the reaction of o-hydroxyacetophenones (or related substituted phenols) with aldehydes or ketones. researchgate.netrsc.org For the synthesis of 2,7-dimethoxychroman analogues, this would involve dimethoxy-substituted phenolic starting materials. For example, 2-(2-chlorophenyl)-5,7-dimethoxychroman-4-one has been synthesized, demonstrating the applicability of this method to dimethoxy-substituted chromanones. rsc.org
Intramolecular Friedel-Crafts Cyclization : This classical reaction can be applied to O-allyl and homoallyl phenols, leading to the formation of the chroman ring system. [Previous searches: 26] When applied to appropriately dimethoxy-substituted phenols, this method can contribute to the synthesis of this compound analogues.
Reduction of Chromones : Chroman-4-ones, often synthesized through condensation reactions, can be reduced to chromans. Various methods, including hydrogenation over palladium, platinum, or Raney-nickel, and reduction by complex hydrides like NaBH4, are effective for this transformation. [Previous searches: 17] For instance, 5,7-dimethoxy-3-benzyl-4-chromanone can be reduced to 3-benzyl-5,7-dimethoxychroman-4-ol using sodium borohydride (B1222165) (NaBH4).
Achieving stereocontrol in chroman synthesis is vital for producing specific enantiomers or diastereomers, which often exhibit distinct biological activities. While direct examples for this compound are limited in the provided search results, the principles and methodologies developed for other chroman derivatives are broadly applicable.
Stereoselective Reduction : The stereocontrolled reduction of 3-sulfonyl chromen-4-ones using reagents like NaBH4/LiCl or Pd/C/H2 can yield 3-sulfonyl chroman-4-ols with defined configurations at multiple chiral centers. [Previous searches: 13, 14, 15] This demonstrates the ability to control the stereochemical outcome of reduction reactions on the chroman scaffold.
Organocatalytic Domino Reactions : Highly enantio- and diastereoselective syntheses of functionalized chroman-2-ones and chromanes have been achieved through organocatalytic domino Michael/hemiacetalization reactions. [Previous searches: 16] These methods often utilize modularly designed organocatalysts to induce high stereoselectivity.
Lewis Base Catalyzed Carbosulfenylation : This approach enables the synthesis of enantioenriched 3,4-disubstituted chromans in good yields and excellent enantioselectivities. [Previous searches: 26] The method is compatible with various substituents, including electronically diverse functional groups.
Asymmetric Transfer Hydrogenation : Rhodium-catalyzed asymmetric transfer hydrogenation provides a straightforward route to enantiomerically enriched cis-3-benzyl-chromanols from (E)-3-benzylidene-chromanones. [Previous searches: 31] This technique offers a means to introduce chirality into the chroman structure.
Functionalization and Derivatization of Chroman Scaffolds
Beyond the initial formation of the chroman core, further functionalization and derivatization allow for the fine-tuning of the molecular structure, including the precise placement of methoxy groups or the introduction of other substituents.
The most common strategy for incorporating methoxy groups at specific positions (like 2 and 7) is to begin with suitably methoxylated benzene precursors. However, post-cyclization methylation of hydroxyl groups on the chroman scaffold is also a viable route.
Permethylation of Hydroxyls : For instance, permethylation of epicatechin derivatives using dimethyl sulfate (B86663) (Me2SO4) and anhydrous potassium carbonate (K2CO3) in dry acetone (B3395972) has been shown to yield (2R,3R)-2-(3,4-dimethoxyphenyl)-5,7-dimethoxychroman-3-ol. This demonstrates a direct method for introducing methoxy groups at the 5 and 7 positions (corresponding to the 2 and 7 positions of this compound if the 2-position were unsubstituted).
Strategic Precursor Design : As discussed in Section 2.1.1, utilizing precursors like 1,3-dimethoxybenzene or 3,5-dimethoxyphenol inherently sets the stage for methoxy groups at the desired positions within the chroman framework.
Once the chroman core is formed, various reactions can be performed to introduce additional functional groups or modify existing ones, further expanding the chemical diversity of this compound analogues.
Reduction of Carbonyls : Chromanones, which are common intermediates, can be reduced to chromanols. For example, 5,7-dimethoxy-3-benzyl-4-chromanone can be reduced to 3-benzyl-5,7-dimethoxychroman-4-ol using sodium borohydride (NaBH4), converting a ketone to a hydroxyl group.
Introduction of Other Substituents : General methods for functionalizing chromans include various substitution reactions. The ability to introduce electron-withdrawing or other diverse substituents on related bicyclic resorcinol systems after cyclization has also been noted. This highlights the versatility of chroman scaffolds for further chemical manipulation.
Post-Cyclization Modifications and Substituent Introduction
Methods for C-2 and C-7 Position Functionalization
Functionalization of the chroman scaffold at specific positions, such as C-2 and C-7, is key to synthesizing diverse derivatives. While direct C-7 functionalization of pre-formed this compound is less commonly reported, synthetic strategies often involve building the chroman core with the desired methoxy groups already in place or modifying existing substituents.
C-2 Position Functionalization: Methods for C-2 functionalization of chromans and related chroman-4-one scaffolds are well-established. For instance, efficient routes exist for synthesizing 2-alkyl chroman-4-one derivatives. One approach involves bromination at the C-3 position of chroman-4-one, followed by the introduction of various substituents (such as NH2, Br, OAc, CN, or CH2NHCbz) through substitution reactions or Samarium-mediated Reformatsky reactions. gu.se
Another mild and efficient synthetic approach for 2-alkyl-substituted chroman-4-ones utilizes zinc-mediated cascade decarboxylative β-alkylation and dechlorination of 3-chlorochromones. This transformation employs commercially available starting materials and proceeds under mild conditions without the need for heat, visible light, peroxides, or heavy metals. rsc.org
For chromones, which are structurally related to chromans, site-selective C-2 functionalization can be achieved via C-H activation using nucleophilic coupling partners. rsc.org, rsc.org, nih.gov Palladium-catalyzed oxidative arylation of chromones at C-2 with aryl boronic acids has also been reported, yielding flavones and flavanones. rsc.org Furthermore, copper-catalyzed cross-dehydrogenative coupling of flavones with various ethers can lead to C-2 functionalized products. rsc.org
Asymmetric synthesis of chiral 2-alkyl-substituted chromans has been achieved through organocatalytic oxa-Michael-nitro-Michael domino reactions between 2-hydroxynitrostyrenes and trans-β-nitroolefins, employing a chiral bifunctional squaramide organocatalyst. rsc.org The synthesis of 2-(4-butylphenyl)-5,7-dimethoxychroman-4-one has been demonstrated via Claisen-Schmidt condensation. uitm.edu.my, uitm.edu.my Similarly, 2-(Thiophene)-2-yl-5,7-dimethoxychromen-4-one can be synthesized from thiophenylchalcone using a catalytic amount of iodine. ijcce.ac.ir A gold(III)-mediated procedure, starting from 3,5-dimethoxyphenol and epichlorohydrin, has been used to synthesize 5,7-dimethoxychroman-3-ol, an analogue of this compound with a hydroxyl group at C-3. nih.gov
C-7 Position Functionalization: Direct C-7 functionalization of chromans, particularly this compound, is generally more challenging compared to C-2 or C-3 functionalization due to the inherent reactivity patterns of the chroman core. rsc.org However, modifications at the C-7 position are often achieved by incorporating the desired substituents into the starting materials used for chroman synthesis. For instance, the conversion of 2-(2-chlorophenyl)-5,7-dimethoxychroman-4-one to 2-(2-chlorophenyl)-5,7-dihydroxychroman-4-one (B11840398) involves the modification (deprotection) of the methoxy groups already present at the C-5 and C-7 positions. heteroletters.org, researchgate.net The synthesis of 4'-methoxy-5,7-dimethoxyflavanone and 2-(4-butylphenyl)-5,7-dimethoxychroman-4-one via Claisen-Schmidt condensation also exemplifies the strategy of building the chroman with the 5,7-dimethoxy pattern pre-installed. uitm.edu.my, uitm.edu.my While specific direct C-H functionalization methods for the C-7 position of chromans are less documented in the provided search results, the development of transition-metal-catalyzed auxiliary-assisted site-selective C-7 functionalization in related indole (B1671886) chemistry suggests potential avenues for future research in chroman synthesis. rsc.org
Coupling Reactions for Complex Chroman Derivatives
Coupling reactions are indispensable tools for constructing complex chroman derivatives by forming new carbon-carbon or carbon-heteroatom bonds between two reactant molecules, often facilitated by metal catalysts. wikipedia.org Palladium-catalyzed cross-coupling reactions, recognized by the Nobel Prize in Chemistry in 2010 for their development by Heck, Negishi, and Suzuki, are particularly prominent. wikipedia.org
Several coupling strategies have been applied to the synthesis of chroman derivatives:
Sonogashira Reaction: This cross-coupling reaction has been utilized to introduce an alkyl group at the C-8 position of chroman-4-ones and chromones. The reaction typically involves an aryl or alkenyl halide (or triflate) and a terminal alkyne, carried out in the presence of copper(I) iodide (CuI), bis(triphenylphosphine)palladium(II) chloride (PdCl2(PPh3)2), and triethylamine (B128534) (TEA). gu.se
Cascade Double Michael Addition: An enantioselective cascade double Michael addition of 3-nitro-2H-chromenes with acyclic enones has been developed for the asymmetric construction of functionalized tricyclic chroman derivatives. This reaction is catalyzed by a combination of a quinine-derived primary amine and benzoic acid, achieving good yields and excellent stereoselectivities. rsc.org
Radical Cascade Cyclization: Visible-light-driven photoredox-neutral alkene acylarylation provides an efficient and metal-free route to 3-(arylmethyl)chroman-4-ones. This mild protocol relies on a phosphoranyl radical-mediated acyl radical-initiated cyclization followed by a selective radical-radical coupling sequence. researchgate.net, frontiersin.org
Cross-Dehydrogenative Coupling (CDC) Reactions: CDC reactions offer efficient and straightforward methods for forming C-C or C-heteroatom bonds. Some advancements in CDC reactions involve the use of molecular oxygen as the sole oxidant, contributing to greener synthetic pathways. sioc-journal.cn
Palladium-Catalyzed Intramolecular Aryloxycarbonylation: This method has been developed for the synthesis of chroman-2,4-diones via a ring-opening/ring-closing reaction. acs.org
Nickel-Catalyzed Asymmetric Reductive Cyclization: An efficient asymmetric stereoselective intramolecular reductive cyclization of aryl chained alkynones catalyzed by Ni(cod)2 and a P-chiral monophosphine ligand (R)-AntPhos has been reported for the synthesis of chiral 3-hydroxyl chroman derivatives bearing quaternary stereocenters. chemrxiv.org
Pd(II)/bis-sulfoxide-catalyzed Allylic C-H Oxidation: This method provides direct access to chroman, isochroman, and pyran motifs starting from terminal olefins. nih.gov, acs.org
Organo-Photoredox Catalysis: A (4+2) radical annulation approach using organo-photoredox catalysis has been established for the synthesis of diverse chromans from readily available N-hydroxyphthalimide esters and electron-deficient olefins under mild conditions. nih.gov
These diverse coupling reactions highlight the versatility of synthetic strategies available for building complex chroman architectures, enabling the introduction of various functionalities and the creation of highly substituted derivatives.
Green Chemistry Principles in this compound Synthesis
The integration of green chemistry principles into the synthesis of this compound and its analogues is crucial for developing environmentally sustainable and efficient chemical processes. Green synthesis aims to minimize waste, reduce the use and generation of hazardous substances, and enhance reaction efficiency, aligning with the "12 Principles of Green Chemistry". ijpsjournal.com, rsc.org
Key aspects of applying green chemistry to chroman synthesis include:
Atom Economy: Maximizing the incorporation of starting materials into the final product to minimize waste. ijpsjournal.com
Use of Renewable Feedstocks: Utilizing biomass, plant extracts, and agricultural waste as eco-friendly raw materials. ijpsjournal.com
Biocatalysis and Reusable Catalysts: Employing biocatalysts or other reusable catalysts to enhance reaction efficiency and selectivity, reducing the need for stoichiometric reagents and simplifying purification. ijpsjournal.com
Energy Efficiency: Implementing solvent-free reactions, microwave irradiation, or ultrasonication to reduce energy consumption compared to traditional heating methods. ijpsjournal.com, researchgate.net
Safer Solvents and Auxiliary Substances: Prioritizing the use of environmentally benign solvents or, ideally, avoiding solvents altogether when feasible. researchgate.net, frontiersin.org
The synthesis of chromene derivatives, a closely related class of compounds, is often used as a model reaction for applying green chemistry principles due to its relatively simple multi-component nature. ijpsjournal.com For example, the green synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives has been achieved using pyridine-2-carboxylic acid (P2CA) as a sustainable and rapid catalyst in a water-EtOH solvent mixture under reflux conditions. This process demonstrated high atom economy (99.36%) and a low E-factor (16.68), indicating its excellent greenness according to the EcoScale. nih.gov Such advancements in chromene synthesis offer valuable insights and potential methodologies for the greener production of this compound and its derivatives.
Catalytic Systems for Efficient Chroman Synthesis
Catalytic systems play a pivotal role in the efficient and selective synthesis of chromans, enabling reactions under milder conditions and often with improved yields and stereocontrol. Both metal-based and organocatalytic systems have been extensively explored.
Metal Catalysis:
Zinc Catalysis: Zinc chloride (ZnCl2) has been used as a catalyst for the domino reaction of phenols with prenyl bromide, providing an efficient method for synthesizing chromans in good yields under mild conditions. sioc-journal.cn
Iron Catalysis: Iron(III) chloride (FeCl3) can catalyze intramolecular alkyne-carbonyl metathesis reactions, leading to the synthesis of 3-substituted 2H-chromenes in high yields. uva.nl
Gold Catalysis: Gold catalysts, such as Ph3PAuNTf2, have been employed for the synthesis of 2H-chromenes from propargyl aryl ethers, demonstrating versatility with various substituents. Gold(III) chloride (AuCl3) in combination with silver trifluoromethanesulfonate (AgOTf) has also been used for the cyclialkylation of electron-rich arenes with epoxides to produce racemic 3-chromanols. uva.nl
Molybdenum Catalysis: A catalyst system comprising a molybdenum complex (e.g., CpMoCl(CO)3 or [CpMo(CO)3]2) and o-chloranil facilitates the [3+3] cyclocoupling of phenols with allylic alcohols, yielding substituted chromans selectively under microwave heating conditions. acs.org
Nickel Catalysis: Nickel(0) complexes, such as Ni(cod)2 in conjunction with a P-chiral monophosphine ligand like (R)-AntPhos, have been developed for highly asymmetric stereoselective intramolecular reductive cyclization of aryl chained alkynones, leading to chiral 3-hydroxyl chroman derivatives with excellent yields and enantioselectivities. chemrxiv.org
Palladium Catalysis: Palladium catalysts are widely used for chroman synthesis. Examples include Pd(OAc)2 for C-2 functionalization of chromones via oxidative arylation rsc.org, PdCl2(PPh3)2 for Sonogashira coupling reactions gu.se, and Pd(II)/bis-sulfoxide systems for allylic C-H oxidation, providing access to chroman motifs from terminal olefins. nih.gov, acs.org
Copper Catalysis: Copper(I) iodide (CuI) is a co-catalyst in Sonogashira reactions gu.se, and copper catalysts have been used in cross-dehydrogenative coupling for C-2 functionalization of flavones. rsc.org
Ruthenium Catalysis: Ruthenium(II) complexes, such as [Ru(pcymene)(CF3CO2)2(H2O)], have been reported for the direct C-H oxygenation (hydroxylation) at the C-5 position of chromones. nih.gov Cationic Ru-H complexes have also been effective in deaminative coupling reactions for flavanone (B1672756) synthesis. organic-chemistry.org
Scandium and Copper (Recyclable Systems): Recyclable catalyst systems, such as Sc(OTf)3 in ionic liquids and Cu(OTf)2/bipy, have been developed for cycloaddition reactions yielding chromans and coumarans. acs.org
Organocatalysis (Metal-Free): Organocatalysis offers a metal-free and often more environmentally friendly alternative for chroman synthesis, particularly for achieving asymmetric induction.
Chiral Phosphoric Acids, Cinchona Alkaloids, Thiourea, and Squaramide Organocatalysts: These have been extensively used in asymmetric domino reactions to construct chiral chroman derivatives with multiple stereocenters. chemrxiv.org, rsc.org
Quinine-Derived Primary Amine and Benzoic Acid: This combination effectively catalyzes the enantioselective cascade double Michael addition for functionalized tricyclic chroman derivatives. rsc.org
Modularly Designed Organocatalysts (MDOs): Self-assembled from cinchona alkaloid derivatives and amino acids, MDOs have enabled highly enantio- and diastereoselective synthesis of functionalized chroman-2-ones and chromanes via domino Michael/hemiacetalization reactions. nih.gov
Pyridine-2-carboxylic Acid (P2CA): P2CA acts as a sustainable dual acid-base catalyst for the green synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives, showcasing high efficiency and adherence to green chemistry principles. nih.gov
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): DBU has been shown to catalyze a sequence of reactions leading to a broad range of flavanones. organic-chemistry.org
These diverse catalytic systems underscore the ongoing efforts to develop more efficient, selective, and sustainable methods for the synthesis of this compound and its complex analogues.
Mechanistic Elucidation of Biochemical and Molecular Interactions of Dimethoxy Substituted Chromans
Enzyme Modulation and Inhibition Studies
The structural framework of dimethoxy-substituted chromans allows them to interact with various enzymes, leading to modulation of their catalytic activity. These interactions are often characterized by high specificity and potency, making them subjects of intensive investigation.
Cholinesterase Inhibition Mechanisms
Derivatives of the chroman scaffold have been identified as inhibitors of cholinesterases, enzymes crucial for regulating the neurotransmitter acetylcholine. The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the management of Alzheimer's disease.
Research into various chroman-based structures reveals that they can act as potent cholinesterase inhibitors. For example, a series of chroman-4-one derivatives linked to an N-benzyl pyridinium (B92312) moiety demonstrated significant AChE inhibitory activity. Within this series, specific substitutions were found to enhance potency, with compound (E)-1-(2,3-dibromobenzyl)-4-((7-ethoxy-4-oxochroman-3-ylidene)methyl)pyridinium bromide (compound 8l) exhibiting an IC₅₀ value of 0.048 μM. Molecular modeling of these compounds suggests that they bind effectively within the active site of the AChE enzyme.
Similarly, studies on amino-7,8-dihydro-4H-chromenone derivatives have shown promising and selective activity, particularly against BChE. The inhibitory potency of these compounds is influenced by substitutions at various positions on the chromenone backbone. For instance, compound 4k, a specific amino chromenone derivative, displayed a competitive-type inhibition against BChE with an IC₅₀ of 0.65 µM and a Kᵢ value of 0.55 µM. nih.gov Kinetic studies have indicated that the mechanism of inhibition by these types of compounds is often of a mixed type. nih.gov
Table 1: Cholinesterase Inhibitory Activity of Representative Chroman Derivatives
| Compound | Target Enzyme | IC₅₀ (µM) | Type of Inhibition |
|---|---|---|---|
| (E)-1-(2,3-dibromobenzyl)-4-((7-ethoxy-4-oxochroman-3-ylidene)methyl)pyridinium bromide | AChE | 0.048 | Not Specified |
| Compound 4k (amino chromenone derivative) | BChE | 0.65 ± 0.13 | Competitive |
| 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020) | AChE | Not Specified (low Kᵢ) | Mixed |
Sirtuin (Sirt2) Enzyme Inhibition Mechanisms
Sirtuin 2 (SIRT2), a NAD⁺-dependent deacetylase, is implicated in aging-related diseases, including neurodegenerative disorders. Substituted chroman-4-one derivatives have been identified as novel and selective inhibitors of this enzyme. mdpi.com
Structure-activity relationship (SAR) studies have shown that the inhibitory potency of these compounds is highly dependent on the substitution pattern on the chroman ring. The most effective inhibitors typically have substitutions at the 2-, 6-, and 8-positions. nih.gov Specifically, larger, electron-withdrawing groups at the 6- and 8-positions tend to be favorable for activity. The nature of the substituent at the 2-position also plays a critical role; for example, a pentyl group was found to be more optimal than shorter (n-propyl) or longer (n-heptyl) alkyl chains. nih.gov The most potent compound identified in one study was 6,8-dibromo-2-pentylchroman-4-one, which had an IC₅₀ of 1.5 μM and demonstrated high selectivity for SIRT2 over SIRT1 and SIRT3. mdpi.com
Table 2: SIRT2 Inhibitory Activity of Substituted Chroman-4-ones
| Compound | Substitutions | IC₅₀ (µM) | Selectivity |
|---|---|---|---|
| 6,8-dibromo-2-pentylchroman-4-one | 6,8-dibromo; 2-pentyl | 1.5 | High for SIRT2 over SIRT1/SIRT3 |
| 6,8-dichloro-2-pentylchroman-4-one | 6,8-dichloro; 2-pentyl | 4.3 | High for SIRT2 over SIRT1/SIRT3 |
| 6,8-dibromo-2-(n-propyl)chroman-4-one | 6,8-dibromo; 2-propyl | 10.6 | High for SIRT2 over SIRT1/SIRT3 |
α-Glucosidase Inhibitory Activity
α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition can help manage postprandial hyperglycemia. The dimethoxy-substituted chroman derivative, 5,7-dimethoxy-3-(2'-hydroxybenzyl)-4-chromanone (5,7-D chromanone), isolated from Portulaca oleracea L., has been shown to be a potent inhibitor of this enzyme. nih.gov
In vitro studies have demonstrated that 5,7-D chromanone strongly inhibits α-glucosidase with a half-maximal inhibitory concentration (IC₅₀) of 15.03 ± 2.59 μM. nih.gov This inhibitory effect was found to be more potent than that of acarbose, a commonly used α-glucosidase inhibitor. nih.gov The compound also showed inhibitory activity against α-amylase. These findings suggest that by inhibiting carbohydrate-digesting enzymes, this dimethoxy-substituted chromanone can play a role in lowering blood glucose levels after a meal. nih.gov
Table 3: α-Glucosidase Inhibitory Activity
| Compound | Target Enzyme | IC₅₀ (µM) |
|---|---|---|
| 5,7-dimethoxy-3-(2'-hydroxybenzyl)-4-chromanone | α-Glucosidase | 15.03 ± 2.59 |
| 5,7-dimethoxy-3-(2'-hydroxybenzyl)-4-chromanone | α-Amylase | 12.39 ± 2.16 |
Receptor Binding and Signaling Pathway Investigations
Dimethoxy-substituted chromans also exert their effects by interacting with specific cellular receptors, thereby modulating downstream signaling pathways involved in processes such as inflammation and muscle contraction.
Interleukin-1 Receptor (IL-1R) and Tumor Necrosis Factor Receptor (TNF-R) Inhibition
Inflammation is a critical biological process mediated by pro-inflammatory cytokines such as Interleukin-1 (IL-1) and Tumor Necrosis Factor-α (TNF-α), which signal through their respective receptors, IL-1R and TNF-R. ingentaconnect.com A naturally occurring flavonoid with a dimethoxy-substituted chromen-4-one core, 5-Hydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxychromen-4-one, has been investigated as a potential inhibitor of these receptors. ingentaconnect.com
In silico molecular docking studies have suggested that this compound exhibits good binding affinities for both IL-1R and TNF-R. The theoretical investigations indicate that the compound forms crucial interactions with key amino acid residues within the binding sites of these receptors. These findings strongly suggest a high likelihood that the compound can efficiently inhibit IL-1R and TNF-R, thereby modulating inflammation-related signaling pathways. ingentaconnect.com
Modulation of Cardiac Muscle Thin Filament Function and Dynamics
Mutations in the proteins that make up the cardiac muscle thin filament can lead to cardiomyopathies. These mutations often disrupt the normal relationship between the phosphorylation of cardiac troponin I (cTnI) and the calcium (Ca²⁺) sensitivity of the muscle. nih.gov
The compound 5,7-dimethoxychroman-3-yl 4-methoxybenzoate (B1229959) has been shown to have a unique modulatory effect on mutant cardiac muscle thin filaments. nih.gov Unlike other molecules that aim to restore the native response, this dimethoxy-substituted chroman derivative causes an increase in the Ca²⁺ sensitivity of the mutant thin filament when cTnI is phosphorylated. nih.govnih.gov Molecular dynamics simulations of troponin carrying a cardiomyopathy-causing mutation revealed that the compound has distinct effects on troponin dynamics. It appears to have a novel preferred binding region located between the N-terminus of cardiac troponin C and the switch peptide of cTnI.
Cellular Mechanisms of Action in Biological Systems
The therapeutic potential of chroman derivatives, particularly those with dimethoxy substitutions, is a subject of growing scientific inquiry. The core chroman structure, a bicyclic system consisting of a benzene (B151609) ring fused to a dihydropyran ring, serves as a versatile scaffold for compounds exhibiting a wide range of biological activities. The presence and position of methoxy (B1213986) groups on this scaffold can significantly influence the molecule's interaction with biological targets, leading to diverse cellular effects. This section elucidates the mechanistic pathways through which these compounds exert their influence on various biological systems, from angiogenesis and inflammation to amyloid-beta aggregation and microbial growth.
Anti-angiogenic Mechanism in Endothelial Cells
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiology and pathological conditions like cancer. clockss.org The chroman scaffold is featured in compounds investigated for their ability to inhibit this process. Research into chromene derivatives has identified their potential to disrupt the formation of new blood vessels. For instance, certain 2-amino-3-cyano-4-(aryl)-7-methoxy-4H-chromene compounds have been shown to possess anti-angiogenic properties. nih.gov
The mechanism of action often involves the inhibition of key processes in endothelial cells. One study on 4-arylchromene derivatives demonstrated that the compound 2A had a high potential to inhibit blood vessel formation in an in vivo zebrafish model. nih.gov This activity is linked to the disruption of microtubule networks, which are essential for endothelial cell migration and proliferation, leading to an arrest of the cell cycle in the G2/M phase. nih.gov Furthermore, a patent has disclosed a chromane (B1220400) derivative, (3′-hydroxy-4′-ethoxybenzyl)-5,6,7-trimethoxy-2H-1-benzopyran (SH-17059 (1)), which has been found to inhibit the growth and proliferation of blood vessel cells, indicating its potential for treating ocular diseases mediated by angiogenesis. google.com
Studies on related dimethoxy-substituted compounds, such as 4-senecioyloxymethyl-6,7-dimethoxycoumarin, have underscored the importance of the dimethoxy moiety for anti-angiogenic bioactivity. nih.gov While direct evidence for 2,7-Dimethoxychroman is limited, the findings for these related structures suggest that the dimethoxy-substituted chroman scaffold is a promising area for the development of novel anti-angiogenic agents.
| Compound Class | Example Compound | Observed Anti-angiogenic Effect | Proposed Mechanism |
|---|---|---|---|
| 4-Aryl-4H-Chromenes | 2-Amino-3-cyano-4-(aryl)-7-methoxy-4H-chromene (Compound 2A) | Inhibition of blood vessel formation in vivo (zebrafish model). nih.gov | Microtubule disruption, G2/M cell-cycle arrest. nih.gov |
| Dimethoxycoumarins | 4-Senecioyloxymethyl-6,7-dimethoxycoumarin | Inhibition of HUVEC tube formation. nih.gov | Structure-activity relationship suggests the 6,7-dimethoxy moiety is critical for activity. nih.gov |
| Trimethoxy-2H-1-benzopyrans | (3′-hydroxy-4′-ethoxybenzyl)-5,6,7-trimethoxy-2H-1-benzopyran | Inhibition of blood vessel cell growth and proliferation. google.com | Not specified. |
Anti-inflammatory Pathways (e.g., NF-κB signaling)
Chronic inflammation is a key factor in numerous diseases. The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response. nih.gov Several dimethoxy-substituted heterocyclic compounds have demonstrated the ability to modulate this pathway. For example, the isochroman-type fungal metabolite 3,7-dimethyl-1,8-hydroxy-6-methoxyisochroman (DMHM) was shown to suppress the production of inflammatory mediators like prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage (RAW264.7) and microglia (BV2) cells. nih.gov This effect was attributed to the suppression of the NF-κB and c-Jun N-terminal kinase (JNK) MAPK pathways. nih.gov
Similarly, 6-hydroxy-2,7-dimethoxy-1,4-phenanthraquinone (PAQ), a compound with the same 2,7-dimethoxy substitution pattern as the subject of this article, isolated from yam tuberous roots, demonstrated potent anti-inflammatory activity. nih.gov PAQ inhibited the production of prostaglandin D2 (PGD2) and leukotriene C4 in mouse bone marrow-derived mast cells, indicating a dual inhibitory effect on cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). nih.gov
Furthermore, dimethoxycurcumin (B1670665) (DiMC), a derivative of curcumin, has been shown to inhibit the activation of NF-κB and MAPK in response to concanavalin (B7782731) A stimulation in lymphocytes. nih.gov It also mitigates inflammatory responses in nucleus pulposus cells by suppressing these same pathways. nih.gov These findings collectively suggest that dimethoxy-substituted compounds, including those with a chroman-like structure, can exert significant anti-inflammatory effects by targeting the NF-κB signaling cascade.
Modulation of Amyloid-β Peptide Aggregation
The aggregation of amyloid-β (Aβ) peptides is a central pathological event in Alzheimer's disease. frontiersin.org The inhibition of this process is a primary therapeutic strategy. benthamscience.com Chroman derivatives have emerged as a promising scaffold for developing inhibitors of Aβ production. Specifically, a series of 7-tetrahydropyran-2-yl chromans were developed as inhibitors of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). nih.gov BACE1 is a key enzyme in the pathway that generates Aβ peptides. nih.gov
By inhibiting BACE1, these chroman analogues effectively reduce the production of Aβ1-40 in cellular assays, with some compounds demonstrating IC50 values in the low nanomolar range. nih.gov One compound from this series achieved a significant reduction of Aβ1-40 in the cerebrospinal fluid (CSF) of guinea pigs, rats, and cynomolgus monkeys. nih.gov While these specific compounds are more complex than this compound, this research highlights the utility of the chroman core in designing potent BACE1 inhibitors that can modulate Aβ levels in the central nervous system. Other studies have also pointed to chromone (B188151) and coumarin (B35378) derivatives as potential Aβ inhibitors, reinforcing the therapeutic potential of this structural class in addressing Alzheimer's pathology. researchgate.net
Antioxidant Action Mechanisms (e.g., Radical Scavenging)
Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract them, contributes to numerous diseases. asianpubs.org Antioxidants mitigate this damage by neutralizing free radicals. The chroman ring is a core feature of Vitamin E (tocopherols and tocotrienols), one of nature's most important lipid-soluble antioxidants.
The primary mechanism of antioxidant action for many phenolic compounds, including chroman derivatives, is radical scavenging through hydrogen atom transfer (HAT). The hydroxyl group on the chroman ring can donate a hydrogen atom to a free radical, thereby neutralizing it and forming a stable phenoxyl radical that does not propagate the oxidative chain reaction. The presence of electron-donating groups, such as methoxy groups, on the aromatic ring can enhance this activity by stabilizing the resulting radical.
Studies on synthetic chromene derivatives have confirmed their antioxidant potential using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. asianpubs.org Research on related structures like 6-hydroxy-7-methoxy-4-chromanone has also been reported in the context of antioxidant activity. asianpubs.org The mechanism for coumarin derivatives, which share the benzopyran core, is suggested to rely on the release of hydrogen atoms, with the stability of the resulting molecule enhanced by resonance effects. mdpi.com
Antiproliferative Activity against Cancer Cell Lines
The search for novel anticancer agents is a major focus of pharmaceutical research. The chroman scaffold has been identified as a "prerogative therapeutic scaffold" due to its presence in numerous compounds with antiproliferative activity. nih.gov Chroman-4-one and chromone-based derivatives have been developed as potent and selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in pathologies including cancer. nih.govacs.org
These SIRT2 inhibitors demonstrated antiproliferative effects in breast cancer (MCF-7) and lung carcinoma (A549) cell lines, with the effects correlating to their SIRT2 inhibition potency. nih.gov The mechanism in cancer cells was confirmed by an observed increase in the acetylation of α-tubulin, a known SIRT2 substrate. nih.gov
Other 4-aryl-4H-chromene derivatives have also shown potent antiproliferative and apoptosis-inducing effects in various cancer cell lines, including human leukemia K562 cells. researchgate.net A study on 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalcone, which contains a methoxy group, showed potent antiproliferative activity against several cervical cancer cell lines (HeLa, C-33A, and SiHa), with IC50 values in the low micromolar range. mdpi.com The mechanism involved inducing DNA damage, cell cycle arrest in the G0/G1 phase, and apoptosis. mdpi.com
| Compound Class | Cancer Cell Lines | IC50 Values | Mechanism of Action |
|---|---|---|---|
| Chroman-4-one/Chromone Derivatives | MCF-7 (Breast), A549 (Lung) | Not specified, but effects correlate with SIRT2 inhibition potency. nih.gov | Selective inhibition of Sirtuin 2 (SIRT2), increased α-tubulin acetylation. nih.gov |
| 4-Aryl-4H-Chromene Derivatives | K562 (Leukemia) | 65 nM (for compound 3-NC). researchgate.net | Induction of apoptosis. researchgate.net |
| Dimethoxycurcumin (DiMC) | T-47D, MCF-7, MDA-MB-231 (Breast) | More potent than curcumin. nih.gov | Induction of apoptosis, cell cycle arrest, increased ROS. nih.gov |
| 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalcone | HeLa, C-33A, SiHa (Cervical) | 10.05 µM (HeLa), 15.76 µM (C-33A), 18.31 µM (SiHa). mdpi.com | DNA damage, G0/G1 cell cycle arrest, induction of apoptosis. mdpi.com |
Antimicrobial and Antibacterial Activity
The rise of antibiotic-resistant bacteria has created an urgent need for new antimicrobial agents. Natural products and their synthetic derivatives, including those with chroman and chromene scaffolds, are being explored for this purpose. For instance, derivatives of 4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromene-6-carbonitrile have been synthesized and screened for their in vitro antimicrobial activity, with some showing notable effects against tested microorganisms. clockss.org
The mechanisms by which such compounds exert their effects can vary. Plant polyphenols, a broad class that includes many chroman-like structures, are known to possess strong antibacterial activity. mdpi.com Their mode of action can involve damaging the bacterial cell wall and membrane, disrupting cellular integrity, and interacting with membrane proteins, which ultimately disturbs bacterial physiology and leads to cell death. mdpi.com
While research on the specific antimicrobial properties of this compound is not widely available, studies on related methoxyphenol compounds like eugenol (B1671780) and vanillin (B372448) have demonstrated activity against common foodborne pathogens and spoilage bacteria. nih.gov For example, 2,6-dimethoxy-p-benzoquinone, isolated from bamboo, has also been found to have antibiotic properties. kyushu-u.ac.jp These findings suggest that the dimethoxy-substituted core may contribute to antimicrobial effects, warranting further investigation into the potential of dimethoxy chromans as antibacterial agents.
Structure-Activity Relationship (SAR) Studies for Dimethoxychromans
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For dimethoxychromans, SAR studies aim to identify the key structural features responsible for their therapeutic effects and to guide the design of more potent and selective analogs.
The position of methoxy groups on the chroman ring is a critical determinant of biological activity. While direct studies on this compound are limited, research on related methoxy-substituted chromans and other heterocyclic compounds provides valuable insights into the potential impact of methoxy group placement.
For instance, in a study of 3-benzylidene-7-methoxychroman-4-one derivatives, the presence of a methoxy group at the C7 position was a common feature among compounds evaluated for cytotoxic activity. nih.gov The variation in activity among these derivatives was then primarily attributed to the substituents on the benzylidene ring. This suggests that the 7-methoxy group contributes a foundational level of activity or favorable physicochemical properties, which are then modulated by other substitutions.
Furthermore, studies on other classes of compounds, such as flavones, have demonstrated that the precise positioning of methoxy groups on the aromatic rings can dramatically alter their anticancer and other biological activities. mdpi.com The repositioning of these groups affects the molecule's interaction with specific protein targets. mdpi.com By extension, it can be hypothesized that for a this compound, the methoxy group at C7 would primarily influence the electronic properties of the benzopyran ring, while the methoxy group at the C2 position on the pyran ring would have a more localized effect on the molecule's conformation and interaction with target binding pockets.
The differential effects of methoxy group positioning have also been observed in studies of aromatic cyclic seleninates, where para-substitution enhances activity, meta-substitution has little effect, and ortho-substitution leads to a decrease in activity. nih.gov This highlights the principle that the placement of a methoxy group in relation to the reactive centers of a molecule is crucial for its biological function.
The potency and mechanism of action of dimethoxychromans can be significantly altered by the introduction of various peripheral substituents. These substituents can modify the molecule's steric and electronic properties, as well as its pharmacokinetic profile.
A study on a series of (E)-3-benzylidene-7-methoxychroman-4-ones provides a clear example of how peripheral substituents influence biological activity. nih.gov In this research, various substituents were introduced onto the benzylidene ring of the 7-methoxychroman-4-one core, and the resulting compounds were evaluated for their cytotoxic effects against several cancer cell lines.
The results, summarized in the table below, indicate that the nature and position of the substituent on the benzylidene ring play a crucial role in determining the cytotoxic potency. For example, the introduction of a 3-chloro-4,5-dimethoxybenzylidene moiety (compound 5b) resulted in a compound with notable cytotoxic activity against all tested cell lines, with IC₅₀ values ranging from 7.56 to 25.04 µg/ml. nih.gov In contrast, the direct analog of a known cytotoxic agent, SJ-172550 (compound 5d), which featured a 2-(2-chloro-6-ethoxyphenoxy)acetic acid methyl ester, showed no cytotoxic activity in the tested cell lines. nih.gov This underscores the sensitivity of the biological activity to the specific substitution pattern.
| Compound | Substituent on Benzylidene Ring | MDA-MB-231 IC₅₀ (µg/ml) | KB IC₅₀ (µg/ml) | SK-N-MC IC₅₀ (µg/ml) |
|---|---|---|---|---|
| 5b | 3-Chloro-4,5-dimethoxy | 7.56 | 25.04 | 14.12 |
| 5c | 2-(2-Chloro-6-methoxyphenoxy)acetic acid methyl ester | 42.65 | >50 | 31.62 |
| 5d | 2-(2-Chloro-6-ethoxyphenoxy)acetic acid methyl ester | >50 | >50 | >50 |
These findings illustrate that even with a constant 7-methoxy substitution on the chroman core, the introduction of different peripheral groups can lead to a wide range of biological activities, from potent cytotoxicity to inactivity. The electronic effects of these substituents, such as the electron-withdrawing or -donating nature, as well as their steric bulk, can influence how the molecule docks into the active site of a target protein and its subsequent biological effect. nih.gov
Computational and Theoretical Chemistry Applications in Dimethoxychroman Research
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking simulations are widely employed to predict the preferred orientation of a ligand, such as 2,7-Dimethoxychroman, when bound to a specific protein or enzyme target. This technique helps in understanding the binding modes and identifying potential therapeutic targets. Studies on chroman and chromone (B188151) derivatives frequently utilize molecular docking to explore their interactions with various biological macromolecules, including enzymes and receptors associated with diseases like cancer, tuberculosis, and Alzheimer's disease nih.govnih.govuni.luchem960.comresearchgate.netfishersci.cawikipedia.org. For instance, chroman-Schiff base derivatives have been investigated for their anti-tubercular potential through molecular docking with the tuberculosis target protein InhA chem960.com. Similarly, chromone derivatives have been docked against cancer cell lines and various protein targets to assess their antitumor activity nih.govnih.gov.
A primary outcome of molecular docking is the prediction of binding affinities, typically expressed as binding energy scores (e.g., kcal/mol). Lower (more negative) binding energy values generally indicate stronger predicted interactions between the ligand and the target. For chroman derivatives, docking studies have successfully predicted significant binding affinities with various target proteins nih.govchem960.com. For example, certain chroman-Schiff base derivatives showed superior binding affinities to the InhA protein compared to reference ligands, with values as low as -10.6 kcal/mol chem960.com.
Beyond quantitative binding affinity, docking simulations also identify the key amino acid residues in the target protein that are involved in interactions with this compound. These interactions can include hydrogen bonds, hydrophobic contacts, and π-stacking, which are crucial for the stability of the ligand-protein complex nih.gov. For instance, studies on chromone derivatives have identified specific residues forming hydrogen bonds and hydrophobic interactions, contributing to their predicted biological activities nih.gov. Understanding these key residue interactions is vital for rational drug design and further optimization of the compound's activity.
Molecular Dynamics (MD) Simulations for Conformational Analysis
While molecular docking provides a static snapshot of ligand-target interactions, Molecular Dynamics (MD) simulations offer a dynamic perspective by simulating the movement of atoms and molecules over time. This allows for the investigation of conformational changes in both the ligand and the target protein, providing a more realistic representation of their interactions in a physiological environment chem960.comfishersci.cawikipedia.org. For chroman derivatives, MD simulations are instrumental in assessing the stability of ligand-protein complexes and understanding the dynamic nature of their binding.
A specific example involving a dimethoxychroman derivative, 5,7-dimethoxychroman-3-yl 4-methoxybenzoate (B1229959) (referred to as compound 7), has been studied using MD simulations to understand its unique effects on troponin dynamics in the context of mutant cardiac muscle thin filament function. These simulations revealed how the compound influences global parameters, such as interdomain hinge angle and Troponin C helix A/B angle distributions, which tend to be independent of phosphorylation, unlike other compounds.
MD simulations are particularly powerful in revealing how the binding of a ligand like this compound can induce structural changes in biological macromolecules. These ligand-induced conformational changes can be critical for the protein's function or inhibition. MD simulations can track root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) values, which provide insights into the stability and flexibility of the protein-ligand complex over time wikipedia.org. For example, MD simulations confirmed the long-term stability of chroman-Schiff base derivative-protein complexes over a 100 ns trajectory, substantiating their potential as stable inhibitors chem960.com. In another study, MD simulations validated the stability of protein-ligand complexes involving chroman-4-one derivatives with MAO-B, showing RMSD values stabilizing around 0.4 nm. Furthermore, MD simulations have been used to investigate the activity of 2-styrylchromone derivatives against kinesin Eg5, providing insights into their inhibition mechanism at the molecular level fishersci.ca.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT studies can provide detailed information about its geometric parameters, vibrational spectra, and electronic properties, which are fundamental to understanding its chemical behavior and potential reactivity nih.govuni.lu. DFT calculations are often employed to complement experimental spectroscopic data, such as NMR and IR, by providing theoretical values for comparison and interpretation.
DFT studies are crucial for analyzing the electronic structure of this compound, including its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, molecular electrostatic potential (MEP) maps, and charge distribution nih.govuni.lu. The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap often suggests higher reactivity nih.gov. MEP maps provide a visual representation of the charge distribution, indicating regions prone to electrophilic or nucleophilic attack, which are vital for predicting intermolecular interactions and chemical reactivity nih.govuni.lu. For instance, DFT studies on chromone derivatives have utilized energy gap and electrophilicity index values to infer biological activity nih.gov. These theoretical insights into the electronic properties of this compound are essential for predicting its behavior in various chemical and biological contexts, including its potential to act as an antioxidant or participate in specific reaction pathways.
In Silico Prediction of Biological Activities and Pathway Modulation
For chroman derivatives, in silico approaches have been used to predict diverse biological activities, including antifungal, anticancer, anti-inflammatory, and anti-tubercular effects. Tools like PASS (Prediction of Activity Spectra for Substances) can estimate probable biological activity profiles based on structural formulae, considering over 6,400 terms including pharmacotherapeutic effects, biochemical mechanisms, and toxicity. For example, in silico and in vitro evaluations of a chromone derivative predicted its antifungal activity and potential mechanisms of action, with high predicted affinity for fungal targets like thymidylate synthase. Another study used in silico methods to investigate the potential of a dimethoxychromen-4-one derivative as an IL-1R and TNF-R inhibitor, suggesting its ability to modulate inflammation-related pathways. These predictive models help prioritize compounds for experimental validation, significantly streamlining the drug discovery process and identifying novel therapeutic candidates.
Advanced Spectroscopic and Chromatographic Methodologies for Chroman Research
Spectroscopic Characterization Techniques
Spectroscopy is a fundamental tool for probing the molecular structure of chroman compounds. By analyzing the interaction of molecules with electromagnetic radiation, researchers can deduce detailed information about atomic connectivity, functional groups, and three-dimensional structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules like 2,7-Dimethoxychroman. ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework.
In ¹H NMR, the chemical shift (δ) of a proton is influenced by its electronic environment. For this compound, protons on the aromatic ring are expected to appear in the downfield region (typically δ 6.0-8.0 ppm), while protons on the saturated heterocyclic ring will be found further upfield. The protons of the two methoxy (B1213986) groups (-OCH₃) would typically appear as sharp singlets. Coupling constants (J) between adjacent protons are crucial for determining the substitution pattern on the aromatic ring and the conformation of the chroman ring. nih.gov
¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. Carbons in the aromatic ring resonate at lower field (δ 100-160 ppm) compared to the aliphatic carbons of the chroman ring (δ 20-80 ppm). The carbons of the methoxy groups are also readily identifiable. Advanced NMR techniques like COSY, HSQC, and HMBC can be used to establish correlations between protons and carbons, allowing for unambiguous assignment of the entire molecular structure. ipb.pt
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) | Notes |
| Aromatic C-H | 6.3 - 7.0 | 100 - 130 | The precise shifts depend on the position relative to the methoxy and oxygen groups. |
| Chroman CH₂ (C2) | ~4.1 | ~65 | Protons adjacent to the heterocyclic oxygen are deshielded. |
| Chroman CH₂ (C3) | ~1.9 | ~22 | Aliphatic protons. |
| Chroman CH₂ (C4) | ~2.7 | ~25 | Benzylic protons, slightly deshielded by the aromatic ring. |
| Methoxy (-OCH₃) | ~3.8 | ~55 | Typically sharp singlets in ¹H NMR. |
| Aromatic C-O | N/A | 150 - 160 | Quaternary carbons attached to oxygen. |
Note: These are estimated values based on typical shifts for chroman and methoxy-substituted benzene (B151609) structures.
Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. For this compound, High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of its molecular formula (C₁₁H₁₄O₃).
The fragmentation pattern observed in the mass spectrum gives valuable structural information. In techniques like Electron Ionization (EI), often coupled with Gas Chromatography (GC-MS), the molecule is fragmented in a predictable manner. The fragmentation of this compound would likely involve the loss of methyl groups (•CH₃) from the methoxy substituents and potentially cleavage of the heterocyclic ring. Electrospray ionization (ESI) is a softer ionization technique, often used with Liquid Chromatography (LC-MS), which typically keeps the molecule intact, showing a prominent protonated molecular ion [M+H]⁺ or other adducts.
Table 2: Expected Mass Spectrometry Data for this compound
| Analysis | Expected Result | Information Gained |
| Molecular Formula | C₁₁H₁₄O₃ | Elemental composition |
| Exact Mass | 194.0943 | Confirms molecular formula (via HRMS) |
| Molecular Ion Peak [M]⁺ | m/z 194 | Molecular weight |
| Major Fragment Ion | m/z 179 | Loss of a methyl radical (•CH₃) |
| Major Fragment Ion | m/z 164 | Loss of two methyl radicals or formaldehyde (B43269) (CH₂O) |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands.
The presence of the aromatic ring is indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The most prominent features will be related to the ether linkages. The C-O stretching vibrations of the aryl-alkyl ether (the chroman ring oxygen and the methoxy group at C7) and the dialkyl ether (the chroman ring oxygen) will result in strong absorptions in the fingerprint region, typically between 1000 and 1300 cm⁻¹. The aliphatic C-H bonds of the chroman ring will show stretching absorptions just below 3000 cm⁻¹. docbrown.infodocbrown.info
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H (CH₂) | Stretch | 2850 - 2960 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| Aryl-Alkyl Ether (C-O) | Stretch | 1200 - 1275 (asymmetric), 1020 - 1075 (symmetric) |
| Aliphatic Ether (C-O) | Stretch | ~1100 |
X-ray Diffraction (XRD) on a single crystal provides the most definitive structural information for a crystalline solid. If a suitable single crystal of this compound can be grown, XRD analysis can determine the precise three-dimensional arrangement of atoms in the crystal lattice. This technique yields accurate measurements of bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the molecule unambiguously. The resulting crystal structure provides absolute proof of the compound's identity and conformation in the solid state. researchgate.netresearchgate.net
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, primarily those involving π-electrons in conjugated systems. The chromophore in this compound is the methoxy-substituted benzene ring. The spectrum is expected to show absorption bands in the UV region, characteristic of π → π* transitions of the aromatic system. The methoxy groups act as auxochromes, which can cause a bathochromic shift (a shift to longer wavelengths) and an increase in the absorption intensity compared to unsubstituted benzene. researchgate.net This technique is useful for quantitative analysis and for studying the electronic properties of the aromatic portion of the molecule. amhsr.org
Table 4: Predicted UV-Vis Absorption Maxima (λ_max) for this compound
| Transition Type | Expected λ_max (nm) | Chromophore |
| π → π | ~220 - 240 | Benzene ring E2-band |
| π → π | ~270 - 290 | Benzene ring B-band |
Note: Values are estimates and can vary depending on the solvent.
Chromatographic Separation and Purification Methodologies
Chromatography is essential for the isolation and purification of chroman derivatives from reaction mixtures or natural sources. The choice of technique depends on the scale and required purity of the separation.
Column Chromatography: This is a standard and widely used method for the preparative purification of organic compounds. For a moderately polar compound like this compound, a silica (B1680970) gel stationary phase is commonly employed. The mobile phase, or eluent, is typically a mixture of a nonpolar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). By gradually increasing the proportion of the polar solvent (gradient elution), compounds are separated based on their differing affinities for the stationary phase. mdpi.comemich.edu Thin-Layer Chromatography (TLC) is used to monitor the progress of the separation. mdpi.com
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution analytical and preparative technique. For this compound, a reverse-phase setup is often suitable, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol). nih.gov This method is highly effective for assessing the purity of a sample and for isolating small quantities of high-purity material. Chiral HPLC, using a chiral stationary phase, can be employed to separate enantiomers if the chroman is chiral. nih.gov
Table 5: Chromatographic Methods for this compound
| Method | Stationary Phase | Typical Mobile Phase | Application |
| Column Chromatography | Silica Gel | Hexane (B92381)/Ethyl Acetate (B1210297) Gradient | Preparative purification |
| Thin-Layer Chromatography (TLC) | Silica Gel | Hexane/Ethyl Acetate | Reaction monitoring, fraction analysis |
| Reverse-Phase HPLC | C18 | Acetonitrile/Water or Methanol (B129727)/Water | Purity analysis, analytical separation |
Column Chromatography (CC) for Isolation
Column chromatography is a fundamental preparative technique used for the purification of chroman derivatives from crude reaction mixtures. youtube.com This method separates compounds based on their differential adsorption to a stationary phase, typically silica gel, while a liquid mobile phase flows through the column. youtube.commagritek.com The polarity of the compounds in the mixture dictates their affinity for the polar silica gel; less polar compounds have a weaker affinity and elute from the column faster with a non-polar mobile phase, whereas more polar compounds are retained longer. youtube.com
In the context of chroman synthesis, CC is the primary method for isolating the desired product from starting materials, byproducts, and catalysts. Researchers select a solvent system (eluent) for the mobile phase, often guided by preliminary analysis with thin-layer chromatography. magritek.com Common stationary phases for the purification of chroman derivatives include silica gel and Florisil. researchgate.netamazonaws.com The eluent is typically a mixture of a non-polar solvent, such as hexane or cyclohexane, and a slightly more polar solvent, like ethyl acetate or dichloromethane. The ratio of these solvents is optimized to achieve effective separation. uva.nlnih.gov For instance, the purification of a closely related compound, 5,7-Dimethoxy-2-(2-methoxyphenyl)-4H-chromene, was achieved using a hexane:ethyl acetate gradient from 99:1 to 98:2. doi.org Fractions are collected sequentially as the mobile phase passes through the column, and those containing the pure compound, as determined by TLC analysis, are combined and concentrated to yield the isolated product. youtube.com
| Compound Type | Stationary Phase | Mobile Phase (Eluent) | Reference |
|---|---|---|---|
| Dimethoxy-chromene Derivative | Silica Gel | Hexanes/Ethyl Acetate (99:1 to 98:2) | doi.org |
| Substituted 4H-chromen-4-one | Silica Gel | Hexane/Ethyl Acetate (2:1) | nih.gov |
| Olefinated Anisole Product | Silica Gel | Cyclohexane/Ethyl Acetate (98:2) | uva.nl |
| Natural Product Isolation | Silica Gel | n-hexane/Acetone (B3395972) (50:1 to 1:1) | amazonaws.com |
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment
Thin-layer chromatography is a rapid, cost-effective, and versatile analytical technique essential for monitoring the progress of chemical reactions and evaluating the purity of isolated compounds. nih.govshoko-sc.co.jp TLC operates on the same principle of separation as column chromatography, involving a stationary phase (commonly silica gel coated on a plate) and a mobile phase. amazonaws.com
During the synthesis of this compound, small aliquots of the reaction mixture are periodically spotted onto a TLC plate. shoko-sc.co.jp The plate is then developed in a chamber containing a suitable solvent system. As the solvent moves up the plate via capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. amazonaws.com A reaction is considered complete when the spot corresponding to the starting material has disappeared and a new spot, representing the product, has appeared. chemistryhall.comlibretexts.org
The retention factor (Rf), calculated as the distance traveled by the compound divided by the distance traveled by the solvent front, is a key parameter used to identify compounds. chemistryhall.com For example, a dimethoxy-chromene derivative showed an Rf value of 0.5 in a 5% ethyl acetate in hexanes system. doi.org After development, the separated spots, which are often colorless, must be visualized. libretexts.org The most common non-destructive method is exposure to ultraviolet (UV) light (typically at 254 nm), under which UV-active compounds like chromans appear as dark spots. libretexts.orgpolyu.edu.hk Destructive methods involve staining the plate with reagents like potassium permanganate (B83412) or iodine vapor, which react with the compounds to produce colored spots. libretexts.orgpolyu.edu.hk TLC is also used to analyze the fractions collected from column chromatography to identify which ones contain the pure product. youtube.com
| Compound Type | Mobile Phase | Rf Value | Visualization Method | Reference |
|---|---|---|---|---|
| Dimethoxy-chromene Derivative | Hexanes/Ethyl Acetate (95:5) | 0.5 | Not Specified | doi.org |
| Olefinated Anisole Product | Cyclohexane/CH2Cl2 (7:3) | 0.54 | Not Specified | uva.nl |
| Dimethoxy Catechin Derivative | Not Specified | Not Specified | UV Light (254 nm), Potassium Permanganate | polyu.edu.hk |
| Substituted 4H-chromen-4-one | Not Specified | Not Specified | UV Light (254 nm and/or 360 nm) | nih.gov |
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purification
High-performance liquid chromatography (HPLC) is a powerful analytical technique that provides high-resolution separation and is widely used for the quantitative analysis and purity verification of pharmaceutical compounds, including chroman derivatives. nih.govchromtech.com It functions on the same principles as column chromatography but utilizes high pressure to pass the mobile phase through a column packed with smaller particles, resulting in significantly higher resolution and speed. chromtech.com
For quantitative analysis, a validated HPLC method is developed to determine the exact concentration of a compound in a sample. d-nb.info Reversed-phase HPLC is the most common mode used for compounds like this compound. unirioja.es In this setup, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, such as methanol or acetonitrile and water, often with additives like acetic acid or phosphate (B84403) buffers to control pH. unirioja.eskoreascience.krnih.gov The compound of interest is detected as it elutes from the column, typically by a UV-Vis detector set to a wavelength where the compound exhibits strong absorbance. nih.govkoreascience.kr The area of the resulting peak in the chromatogram is proportional to the concentration of the compound. nih.gov
HPLC is also crucial for assessing the final purity of a synthesized compound. polyu.edu.hk A pure sample should ideally show a single sharp peak in the chromatogram. The high sensitivity of HPLC allows for the detection of even trace amounts of impurities. unirioja.es While primarily an analytical tool, HPLC can also be used on a larger scale (preparative HPLC) for the purification of high-purity compounds when other methods like column chromatography are insufficient. researchgate.net
| Parameter | Description | Example | Reference |
|---|---|---|---|
| Mode | Reversed-Phase | Separation of moderately polar compounds | unirioja.es |
| Column | C18 (ODS) | 250 x 4.6 mm, 5 µm particle size | unirioja.esnih.gov |
| Mobile Phase | Methanol/Aqueous Buffer | Methanol and 5% acetic acid in water (26:74, v/v) | koreascience.kr |
| Flow Rate | Isocratic | 1.0 mL/min | koreascience.kr |
| Detection | UV-Vis Detector | 289 nm | koreascience.kr |
| Application | Purity Determination | Purity confirmed to be >95% | polyu.edu.hk |
Emerging Research Directions and Future Perspectives for 2,7 Dimethoxychroman Studies
Exploration of Undiscovered Therapeutic Applications for Chroman-Based Compounds
The chroman framework is recognized as a "privileged structure" in medicinal chemistry, signifying its ability to bind to a variety of biological targets and exhibit a wide array of pharmacological activities. nih.gov While the therapeutic landscape of chroman-based compounds is already broad, encompassing marketed drugs like Troglitazone (an antidiabetic agent) and Nebivolol (B1214574) (a beta-blocker), significant untapped potential remains. nih.gov Current research is actively broadening the scope of their therapeutic applications.
Chroman derivatives have been investigated for their potential as anticancer and chemotherapeutic agents. nih.govgoogle.com For instance, certain chroman-4-one analogues have shown promising antiproliferative effects in breast and lung cancer cell lines, with their activity linked to the inhibition of SIRT2, a member of the sirtuin family of proteins. gu.senih.gov Furthermore, the design and synthesis of chroman derivatives have yielded compounds with dual anti-breast cancer and antiepileptic activities. nih.gov
The therapeutic reach of chromans also extends to parasitic diseases. Chroman-4-one analogues have been identified as inhibitors of pteridine (B1203161) reductase 1 (PTR1), a key enzyme in trypanosomatid parasites, demonstrating their potential as antiparasitic agents. nih.gov A specific 5,7-dimethoxychromen-4-one derivative has been shown to reduce lipid accumulation in hepatocytes, suggesting a potential therapeutic role in managing nonalcoholic fatty liver disease (NAFLD) or nonalcoholic steatohepatitis (NASH). nih.gov The inherent antioxidant properties of the chroman ring system further suggest their potential in combating diseases associated with oxidative stress. researchgate.net
Future research will likely delve into less explored areas such as neurodegenerative diseases, inflammatory disorders, and metabolic syndromes, leveraging the versatile chroman scaffold to develop novel therapeutic interventions.
Rational Design of Next-Generation Dimethoxychroman Analogues
The advancement of 2,7-Dimethoxychroman research is intrinsically linked to the principles of rational drug design. This approach relies on a deep understanding of the molecular interactions between a compound and its biological target to design more potent and selective analogues. longdom.orgazolifesciences.com By systematically modifying the this compound core, researchers can fine-tune its pharmacological properties.
Structure-activity relationship (SAR) studies are fundamental to this process, providing insights into how specific structural modifications influence biological activity. nih.gov For example, synthetic modifications at various positions of the chroman-4-one and chromone (B188151) scaffolds have been systematically explored to develop selective inhibitors for enzymes like SIRT2. gu.se The synthesis and biological evaluation of a series of 2',5'-dimethoxychalcone derivatives, which share structural similarities with open-chain chroman analogues, have identified compounds with significant cytotoxic effects against human cancer cell lines. nih.gov
The development of efficient synthetic routes is crucial for generating a diverse library of analogues for biological screening. gu.se Researchers have focused on creating novel chroman derivatives by introducing different functional groups and ring systems, such as Schiff bases and isatin (B1672199) moieties, to explore new chemical space and biological activities. nih.gov This rational approach, grounded in medicinal chemistry principles, will be instrumental in designing the next generation of dimethoxychroman analogues with improved efficacy and target specificity.
Advanced Integrated Experimental and Computational Approaches
The synergy between experimental and computational methods is accelerating the pace of drug discovery and development, a trend that is profoundly impacting research on chroman-based compounds. openmedicinalchemistryjournal.com This integrated approach allows for a more efficient and insightful exploration of the therapeutic potential of molecules like this compound.
In silico techniques, such as molecular docking and virtual screening, are powerful tools for predicting the binding of chroman analogues to specific protein targets. openmedicinalchemistryjournal.commdpi.com These computational methods can help prioritize compounds for synthesis and experimental testing, thereby saving time and resources. openmedicinalchemistryjournal.com For instance, computational studies have been used to elucidate the binding modes of chroman-4-one derivatives to parasitic enzymes, providing a rationale for their observed inhibitory activity. nih.gov Furthermore, in silico predictions of ADME (absorption, distribution, metabolism, and excretion) properties can help in the early identification of drug-like candidates. researchgate.netmdpi.com
These computational predictions are then validated and refined through in vitro and in vivo experimental studies. nih.govnih.gov In vitro assays are used to determine the biological activity of synthesized compounds, such as their ability to inhibit a particular enzyme or kill cancer cells. nih.govnih.gov For example, the antiproliferative potential of chroman derivatives has been evaluated against various cancer cell lines, with subsequent studies confirming their mechanism of action. nih.gov This iterative cycle of computational design and experimental validation is a cornerstone of modern drug discovery and will be essential for advancing the study of this compound and its analogues. nih.gov
Interdisciplinary Research Collaborations to Advance Chroman Science
The multifaceted nature of drug discovery necessitates a collaborative approach, bringing together experts from diverse scientific disciplines. nsf.gov Advancing the research on this compound and its therapeutic potential will increasingly depend on the formation of such interdisciplinary teams.
Effective research in this area requires a convergence of expertise from medicinal chemistry, pharmacology, computational biology, and clinical sciences. sissa.it Medicinal chemists are essential for the design and synthesis of novel chroman analogues, while pharmacologists are needed to evaluate their biological activity and mechanisms of action. nsf.gov Computational biologists can provide crucial in silico modeling and data analysis, and clinicians can offer insights into the unmet medical needs and the translational potential of these compounds.
Collaborative research programs are designed to foster such interactions, promoting the sharing of ideas and complementary expertise. nsf.gov These collaborations can lead to more innovative and impactful research than could be achieved by individual research groups working in isolation. By breaking down the silos between different scientific disciplines, the scientific community can create a synergistic environment that will accelerate the translation of basic research on this compound into tangible therapeutic benefits. psu.edu
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,7-Dimethoxychroman, and how do reaction conditions influence yield and purity?
- Methodological Answer : The most common synthesis involves acid-catalyzed cyclization of substituted diols or nucleophilic aromatic substitution. Key variables include solvent polarity (e.g., dichloromethane vs. ethanol), temperature (60–120°C), and catalyst choice (e.g., p-toluenesulfonic acid). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product. Yields typically range from 40–70%, with impurities arising from incomplete cyclization or oxidation byproducts. Researchers should optimize conditions using fractional factorial design to identify critical parameters .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers expect?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential. In ¹H NMR, the methoxy groups (OCH₃) appear as singlets at ~3.8 ppm, while the chroman ring protons show splitting patterns between 1.5–2.5 ppm (CH₂) and 4.0–4.5 ppm (OCH₂). ¹³C NMR should confirm methoxy carbons at ~55 ppm and aromatic carbons at 100–160 ppm. Mass spectrometry (MS) with electron ionization (EI) typically displays a molecular ion peak [M]⁺ at m/z 195. Infrared (IR) spectroscopy verifies ether linkages (C-O-C) at ~1100 cm⁻¹. Cross-validate with literature data to confirm assignments .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported NMR chemical shifts for this compound across different studies?
- Methodological Answer : Discrepancies often stem from solvent effects (e.g., CDCl₃ vs. DMSO-d₆), concentration, or instrument calibration. To address this:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
